Cas no 863612-07-1 (methyl 4-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amidobenzoate)

Methyl 4-[3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amido]benzoate is a structurally complex heterocyclic compound featuring a pyrimidine core functionalized with an ethoxyphenyl group and a benzoate ester. This molecule exhibits potential as an intermediate in pharmaceutical synthesis, particularly in the development of bioactive pyrimidine derivatives. Its key advantages include a well-defined molecular scaffold suitable for further derivatization, enhancing its utility in medicinal chemistry research. The presence of both amide and ester functionalities offers versatility in chemical modifications, while the ethoxyphenyl moiety may contribute to improved solubility and pharmacokinetic properties. This compound is of interest for applications in drug discovery targeting inflammation, cancer, or infectious diseases.
methyl 4-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amidobenzoate structure
863612-07-1 structure
Product name:methyl 4-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amidobenzoate
CAS No:863612-07-1
MF:C21H21N3O6
MW:411.407945394516
CID:5556820
PubChem ID:78317664

methyl 4-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amidobenzoate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-[3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amido]benzoate
    • methyl 4-[[1-(4-ethoxyphenyl)-2,6-dioxo-1,3-diazinane-5-carbonyl]amino]benzoate
    • 863612-07-1
    • methyl 4-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amidobenzoate
    • Inchi: 1S/C21H21N3O6/c1-3-30-16-10-8-15(9-11-16)24-19(26)17(12-22-21(24)28)18(25)23-14-6-4-13(5-7-14)20(27)29-2/h4-11,17H,3,12H2,1-2H3,(H,22,28)(H,23,25)
    • InChI Key: JQHKCMDXCHDMJK-UHFFFAOYSA-N
    • SMILES: O=C1C(C(NC2C=CC(C(=O)OC)=CC=2)=O)CNC(N1C1C=CC(=CC=1)OCC)=O

Computed Properties

  • Exact Mass: 411.14303540g/mol
  • Monoisotopic Mass: 411.14303540g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 7
  • Complexity: 653
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 114Ų

methyl 4-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amidobenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0696-0218-4mg
methyl 4-[3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amido]benzoate
863612-07-1 90%+
4mg
$66.0 2023-07-05
Life Chemicals
F0696-0218-2μmol
methyl 4-[3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amido]benzoate
863612-07-1 90%+
2μl
$57.0 2023-07-05
Life Chemicals
F0696-0218-15mg
methyl 4-[3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amido]benzoate
863612-07-1 90%+
15mg
$89.0 2023-07-05
Life Chemicals
F0696-0218-50mg
methyl 4-[3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amido]benzoate
863612-07-1 90%+
50mg
$160.0 2023-07-05
Life Chemicals
F0696-0218-75mg
methyl 4-[3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amido]benzoate
863612-07-1 90%+
75mg
$208.0 2023-07-05
Life Chemicals
F0696-0218-100mg
methyl 4-[3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amido]benzoate
863612-07-1 90%+
100mg
$248.0 2023-07-05
Life Chemicals
F0696-0218-10μmol
methyl 4-[3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amido]benzoate
863612-07-1 90%+
10μl
$69.0 2023-07-05
Life Chemicals
F0696-0218-40mg
methyl 4-[3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amido]benzoate
863612-07-1 90%+
40mg
$140.0 2023-07-05
Life Chemicals
F0696-0218-5mg
methyl 4-[3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amido]benzoate
863612-07-1 90%+
5mg
$69.0 2023-07-05
Life Chemicals
F0696-0218-3mg
methyl 4-[3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amido]benzoate
863612-07-1 90%+
3mg
$63.0 2023-07-05

methyl 4-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amidobenzoate Related Literature

Additional information on methyl 4-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amidobenzoate

Methyl 4-3-(4-Ethoxyphenyl)-2,4-Dioxo-1,2,3,4-Tetrahydropyrimidine-5-Amidobenzoate (CAS No. 863612-07-1): A Comprehensive Overview

Methyl 4-3-(4-Ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amidobenzoate (CAS No. 863612-07-1) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features and potential therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent research findings related to this compound.

The chemical structure of methyl 4-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amidobenzoate is particularly noteworthy. It consists of a pyrimidine core with multiple functional groups attached, including an ethoxyphenyl substituent and a benzoyl moiety. The presence of these functional groups imparts specific chemical and biological properties to the molecule. The pyrimidine ring is known for its involvement in various biological processes, including nucleic acid synthesis and protein interactions. The ethoxyphenyl group adds hydrophobicity and aromatic character, which can influence the compound's pharmacokinetic properties and receptor binding affinity.

The synthesis of methyl 4-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amidobenzoate has been reported in several studies. One common approach involves the condensation of an appropriate benzoyl chloride with a substituted urea or thiourea derivative. This reaction typically proceeds under mild conditions and yields the desired product in good yields. Another method involves the cyclization of a suitable precursor through a multistep process that includes substitution reactions and elimination steps. These synthetic routes have been optimized to improve yield and purity, making the compound more accessible for further research and development.

Recent research has focused on the biological activities of methyl 4-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amidobenzoate. Studies have shown that this compound exhibits potent anti-inflammatory and anti-cancer properties. In vitro assays have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human cell lines. Additionally, it has been found to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.

In vivo studies have further validated these findings. Animal models have shown that administration of methyl 4-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amidobenzoate can significantly reduce inflammation in tissues affected by chronic inflammatory diseases such as arthritis and colitis. Moreover, it has demonstrated efficacy in reducing tumor growth in xenograft models of various cancers, including breast cancer and colon cancer.

The mechanism of action of methyl 4-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amidobenzoate is not yet fully understood but is believed to involve multiple pathways. One proposed mechanism is its ability to inhibit the activation of nuclear factor-kappa B (NF-kB), a key transcription factor involved in inflammation and cancer progression. Another potential mechanism is its interaction with specific protein kinases that regulate cell cycle progression and apoptosis.

Despite its promising therapeutic potential, further research is needed to fully elucidate the pharmacological profile of methyl 4-3-(4-Ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amidobenzoate. Ongoing clinical trials are evaluating its safety and efficacy in human subjects with various inflammatory and cancer conditions. These trials will provide valuable insights into the optimal dosing regimens and potential side effects associated with this compound.

In conclusion, methyl 4-3-(4-Ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amidobenzoate (CAS No. 863612-07-1) represents a promising candidate for the development of novel therapeutic agents targeting inflammatory diseases and cancer. Its unique chemical structure and diverse biological activities make it an attractive molecule for further investigation. As research continues to advance our understanding of this compound's mechanisms of action and therapeutic potential, it holds great promise for improving patient outcomes in various clinical settings.

Recommend Articles

Recommended suppliers
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm